molecular formula C10H8N2O4 B8324567 7-methoxy-6-nitro-1H-quinolin-2-one

7-methoxy-6-nitro-1H-quinolin-2-one

Cat. No.: B8324567
M. Wt: 220.18 g/mol
InChI Key: ISDFLIYWWIWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-6-nitro-1H-quinolin-2-one is a substituted quinolinone derivative characterized by a methoxy group at position 7 and a nitro group at position 6 of the quinoline backbone. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O4/c1-16-9-5-7-6(2-3-10(13)11-7)4-8(9)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

ISDFLIYWWIWNNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC(=O)NC2=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 7-methoxy-6-nitro-1H-quinolin-2-one and related compounds:

Compound Name Substituents Key Properties/Reactivity Reference
This compound 7-OCH₃, 6-NO₂ High electron-withdrawing effect from NO₂; moderate solubility in polar solvents.
6-Methoxy-2(1H)-quinolinone 6-OCH₃ Electron-donating methoxy enhances electrophilic substitution reactivity. MP: 207–208°C.
7-Hydroxy-2(1H)-quinolinone 7-OH Higher polarity and acidity (pKa ~9–10); forms hydrogen bonds, improving aqueous solubility.
5-Hydroxy-3-methyl-2(1H)-quinolinone 5-OH, 3-CH₃ Steric hindrance from methyl group; reduced reactivity at position 3.
2-Chloro-5-methoxy-3-methylquinoline 2-Cl, 5-OCH₃, 3-CH₃ Chlorine increases lipophilicity; methyl group limits conformational flexibility.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, cyclopropyl, dihydro structure Fluorine and chlorine enhance stability; saturated ring reduces aromaticity.

Electronic Effects

  • Nitro vs. Methoxy/Hydroxy: The nitro group at position 6 in this compound strongly deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to 6-methoxy-2(1H)-quinolinone . In contrast, methoxy and hydroxy groups (e.g., in 7-hydroxy-2(1H)-quinolinone) activate the ring for further functionalization.

Solubility and Stability

  • Methoxy vs. Hydroxy: The methoxy group in the target compound reduces aqueous solubility compared to the hydroxy analog (7-hydroxy-2(1H)-quinolinone), which can form hydrogen bonds with water .
  • Thermal Stability: The nitro substituent may lower the melting point relative to 6-methoxy-2(1H)-quinolinone (MP 207–208°C) due to increased molecular asymmetry .

Research Implications

The unique electronic and steric profile of this compound positions it as a candidate for further studies in:

  • Materials Science: Electron-deficient quinolinones may serve as ligands in luminescent metal complexes or organic semiconductors.

Future work should explore its biological activity, crystallographic data (using tools like SHELXL ), and comparative pharmacokinetics with halogenated or hydroxylated analogs.

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